molecular formula C21H21NO4 B257680 (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

Cat. No. B257680
M. Wt: 351.4 g/mol
InChI Key: IUCSIOARAYNGLO-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-2,3-dione derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione has been studied for its potential therapeutic applications in various fields of medicine. For instance, it has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to possess antitumor activity, making it a promising candidate for the development of anticancer drugs.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione has been shown to exhibit various biochemical and physiological effects. For instance, it has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione in lab experiments is its relatively low toxicity and high selectivity towards certain biological targets. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione. For instance, further studies are needed to elucidate the precise mechanism of action of this compound and its potential therapeutic applications in various fields of medicine. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential as a drug candidate. Finally, the use of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione in combination with other drugs or treatment modalities may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione involves the reaction of 3-methoxypropylamine with ethyl acetoacetate in the presence of a base, followed by the addition of benzaldehyde and the subsequent cyclization of the resulting intermediate. This method has been described in detail in a publication by Zhang et al. (2017).

properties

Product Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO4/c1-26-14-8-13-22-18(15-9-4-2-5-10-15)17(20(24)21(22)25)19(23)16-11-6-3-7-12-16/h2-7,9-12,18,23H,8,13-14H2,1H3/b19-17+

InChI Key

IUCSIOARAYNGLO-HTXNQAPBSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3

SMILES

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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